LogP Comparison: N-(4-Bromo-2-methylphenyl)acetamide vs. Halogenated Analogs
The brominated compound exhibits a significantly higher computed LogP value compared to its fluoro and chloro analogs, indicating greater lipophilicity [1][2][3]. This difference is critical for predicting membrane permeability, solubility, and overall pharmacokinetic profile in drug discovery. The specific LogP for N-(4-Bromo-2-methylphenyl)acetamide is reported as 2.49, which is substantially higher than the fluoro analog.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.49 (reported value) [1] |
| Comparator Or Baseline | N-(4-Fluoro-2-methylphenyl)acetamide (LogP ≈ 1.87) [3] |
| Quantified Difference | +0.62 LogP units |
| Conditions | Calculated/Reported physicochemical properties. |
Why This Matters
Higher lipophilicity is a key parameter for optimizing blood-brain barrier penetration and cellular uptake in CNS and oncology drug development.
- [1] Chem-Space. N-(4-bromo-2-methylphenyl)acetamide - Product Information (LogP: 2.49). View Source
- [2] PubChem. N-(4-Chloro-2-methylphenyl)acetamide (Compound Summary). View Source
- [3] ChemBase. N-(4-fluoro-2-methylphenyl)acetamide (LogD pH 5.5: 1.87). View Source
